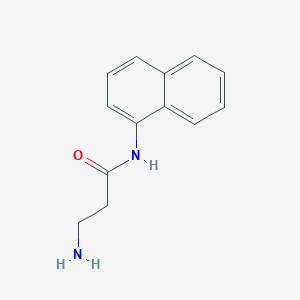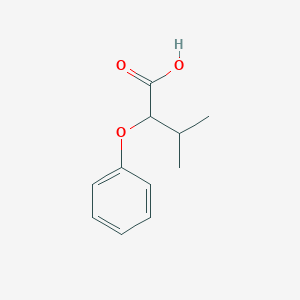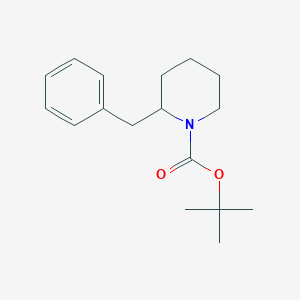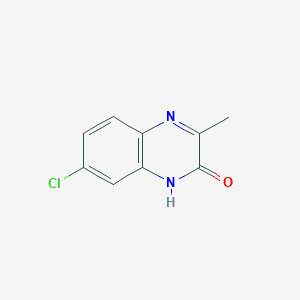
N-propyl-4-methoxyphenethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-propyl-4-methoxyphenethylamine, also known as PMA-4, is a chemical compound that belongs to the phenethylamine class. It is a derivative of methoxyphenethylamine and shares some structural similarities with MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). PMA-4 has gained attention in recent years due to its potential applications in scientific research.
作用機序
N-propyl-4-methoxyphenethylamine works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in a feeling of euphoria, increased sociability, and increased empathy.
Biochemical and Physiological Effects:
N-propyl-4-methoxyphenethylamine has been found to have several biochemical and physiological effects. It increases heart rate and blood pressure, causes pupil dilation, and increases body temperature. It also increases the release of hormones such as cortisol and prolactin.
実験室実験の利点と制限
N-propyl-4-methoxyphenethylamine has advantages and limitations for lab experiments. Its structural similarity to MDMA and MDA makes it a potential substitute for these compounds in research studies. However, its potential toxicity and lack of human studies limit its use in research.
将来の方向性
There are several future directions for research on N-propyl-4-methoxyphenethylamine. One direction is to investigate its potential as a therapeutic agent for depression and anxiety. Another direction is to study its potential toxicity and long-term effects on the central nervous system. Additionally, further research is needed to understand its mechanism of action and pharmacological profile.
合成法
N-propyl-4-methoxyphenethylamine can be synthesized through several methods, including reductive amination and Leuckart-Wallach reaction. The reductive amination method involves the reaction of 4-methoxyphenylacetone with n-propylamine in the presence of a reducing agent such as sodium cyanoborohydride. The Leuckart-Wallach reaction involves the reaction of 4-methoxyphenylacetone with formamide and n-propylamine in the presence of hydrochloric acid.
科学的研究の応用
N-propyl-4-methoxyphenethylamine has shown potential in scientific research as it has been found to have a similar structure and pharmacological profile to MDMA and MDA. It has been studied for its effects on the central nervous system and its potential as a therapeutic agent for various psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-9-13-10-8-11-4-6-12(14-2)7-5-11/h4-7,13H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINWBPLKVKXGPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-4-methoxyphenethylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(4-Methoxyphenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B176910.png)
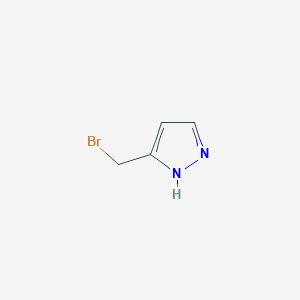

![1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene](/img/structure/B176922.png)
